molecular formula C12H20Cl2N2O B6608820 1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride CAS No. 2866323-16-0

1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride

Cat. No.: B6608820
CAS No.: 2866323-16-0
M. Wt: 279.20 g/mol
InChI Key: RHUGDFUZIHJVFW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a methoxyphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with suitable reagents under controlled conditions. One common method includes the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further processed to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized solvents and purification steps such as recrystallization. The overall yield of the synthetic route can be around 45%, with the structure of the final product confirmed by techniques like 1H-NMR, 13C-NMR, and HRMS .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)piperidin-4-aminedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as a ligand for alpha1-adrenergic receptors, influencing various physiological processes . The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)piperidin-4-aminedihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14;;/h2-5,10H,6-9,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUGDFUZIHJVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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